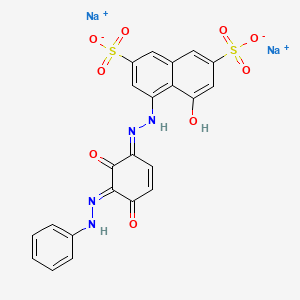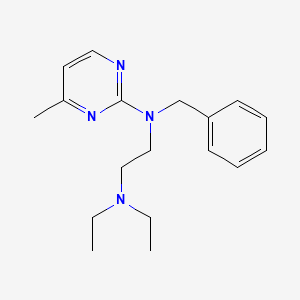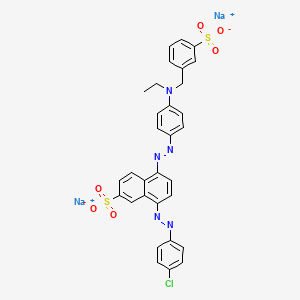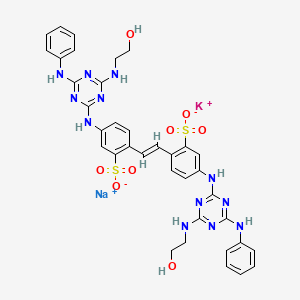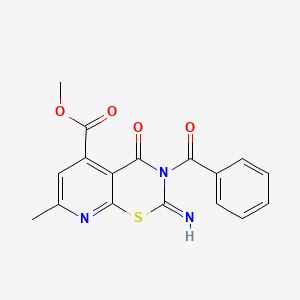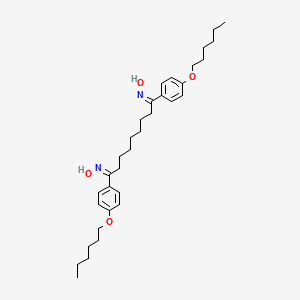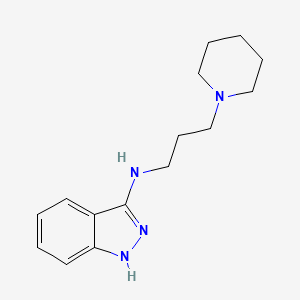
Bis(nonylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(nonylphenyl)amine, also known as dinonyldiphenylamine, is an organic compound with the molecular formula C₃₀H₄₇N. It is a type of alkylated diphenylamine, where two nonyl groups are attached to the phenyl rings. This compound is widely used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(nonylphenyl)amine is typically synthesized through the alkylation of diphenylamine with nonene. The reaction involves the use of a catalyst, such as an acid or a base, to facilitate the addition of nonyl groups to the phenyl rings of diphenylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors where diphenylamine and nonene are mixed in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(nonylphenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where the nonyl groups are replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted diphenylamines.
Aplicaciones Científicas De Investigación
Bis(nonylphenyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Investigated for its potential therapeutic applications due to its antioxidant properties.
Industry: Widely used in lubricants, fuels, and other industrial products to enhance their stability and performance.
Mecanismo De Acción
The primary mechanism by which bis(nonylphenyl)amine exerts its effects is through its antioxidant activity. It inhibits oxidation processes by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets and pathways involved include the stabilization of free radicals and the prevention of chain reactions that lead to oxidation.
Comparación Con Compuestos Similares
Similar Compounds
Nonylated diphenylamine: Similar structure but with different alkyl groups.
2,6-di-tert-butylphenol: Another antioxidant with a different structure but similar function.
Uniqueness
Bis(nonylphenyl)amine is unique due to its specific structure, which provides it with high thermal stability and effectiveness as an antioxidant. Its ability to inhibit oxidation processes makes it particularly valuable in applications where long-term stability is required.
Propiedades
Número CAS |
52033-71-3 |
|---|---|
Fórmula molecular |
C30H47N |
Peso molecular |
421.7 g/mol |
Nombre IUPAC |
2-nonyl-N-(2-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26,31H,3-16,21-22H2,1-2H3 |
Clave InChI |
DMLQDPIAVJTTKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)

